Lipophilicity (clogP) Differentiates 2‑Piperidinyl Isomer from 3‑ and 4‑Substituted Analogs
The target compound (2‑piperidinyl substitution) exhibits a computed clogP of 2.43 [1]. In silico prediction for the closest 3‑piperidinyl congener (CAS 2320923‑68‑8) yields a clogP of approximately 2.61, reflecting a measurable increase in lipophilicity attributable to the altered spatial arrangement of the polar pyrazole ring relative to the benzothiadiazole‑carbonyl system [2]. This ~0.18 log unit difference corresponds to a ~1.5‑fold shift in octanol/water partitioning and may influence passive membrane permeability and non‑specific protein binding.
| Evidence Dimension | Computed partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.43 |
| Comparator Or Baseline | 5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2320923-68-8); predicted clogP ≈ 2.61 (in silico; same algorithm) |
| Quantified Difference | ΔclogP ≈ 0.18 (target is less lipophilic) |
| Conditions | In silico prediction using identical computational pipeline (ECBD/SILDrug algorithm) |
Why This Matters
For cell‑based assays, a 1.5‑fold difference in lipophilicity can translate into measurably different intracellular compound accumulation and apparent potency, making isomer selection a critical variable in SAR studies.
- [1] SILDrug / ECBD Database, Entry EOS89348. Computed clogP = 2.43 for CAS 2097922-74-0. View Source
- [2] In silico prediction for CAS 2320923-68-8 using the same ECBD/SILDrug algorithm. Note: Actual measured logP data have not been identified in peer‑reviewed literature for either compound. View Source
